molecular formula C5H11ClHgN2O2 B225780 Chlormerodrin CAS No. 10375-56-1

Chlormerodrin

Cat. No.: B225780
CAS No.: 10375-56-1
M. Wt: 363.57 g/mol
InChI Key: BJFGVYCULWBXKF-WUYZZQIKSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlormerodrin Hg-197 is synthesized by incorporating the radioactive isotope mercury-197 into the this compound molecule. The process involves the reaction of this compound with a mercury-197 source under controlled conditions to ensure the correct incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound Hg-197 involves the use of specialized facilities equipped to handle radioactive materials. The production process must adhere to strict safety and regulatory standards to prevent contamination and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlormerodrin Hg-197 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various this compound derivatives .

Scientific Research Applications

Chlormerodrin Hg-197 has been extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Chlormerodrin Hg-197 involves its ability to bind to specific molecular targets within the body. In diagnostic imaging, the compound accumulates in certain tissues, allowing for the visualization of these areas using imaging techniques. The mercury atom in the compound emits radiation, which is detected by imaging equipment to produce detailed images of the target tissues .

Comparison with Similar Compounds

Properties

CAS No.

10375-56-1

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

363.57 g/mol

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl](197Hg)mercury-197(1+);chloride

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1-4

InChI Key

BJFGVYCULWBXKF-WUYZZQIKSA-M

Isomeric SMILES

COC(CNC(=O)N)C[197Hg+].[Cl-]

SMILES

COC(CNC(=O)N)C[Hg]Cl

Canonical SMILES

COC(CNC(=O)N)C[Hg+].[Cl-]

melting_point

152.5 °C
152.5°C

62-37-3

physical_description

Solid

solubility

11000 mg/L (at 25 °C)
2.92e+01 g/L

Synonyms

3 Chloromercuri 2 methoxypropylurea
3-Chloromercuri-2-methoxypropylurea
Chlormerodrin
Chlormeroprin
Promeran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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